molecular formula C22H22FNO5 B264529 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide

Cat. No. B264529
M. Wt: 399.4 g/mol
InChI Key: YXDITPHCHJDATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide, also known as DMEA, is a small molecule that has been studied for its potential use in scientific research. It is a derivative of the natural product coumarin, which has been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition has been shown to induce apoptosis in cancer cells and to have neuroprotective effects.
Biochemical and Physiological Effects
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, as well as to have neuroprotective effects. 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide has also been shown to have anti-inflammatory effects and to inhibit the formation of new blood vessels, which is important in cancer growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets in a more targeted way. However, one limitation of using 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide. Another area of research is the study of the effects of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide on other signaling pathways and enzymes that are involved in cancer growth and neurodegeneration. Finally, the potential use of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases should be explored.

Synthesis Methods

The synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide involves several steps, starting with the reaction of 4-methylumbelliferone with ethyl chloroacetate to form 2-(4-methyl-2-oxo-2H-chromen-7-yl)ethyl acetate. This compound is then reacted with 3-fluoroaniline to form 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

Product Name

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide

Molecular Formula

C22H22FNO5

Molecular Weight

399.4 g/mol

IUPAC Name

2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide

InChI

InChI=1S/C22H22FNO5/c1-13-17(12-20(25)24-8-7-14-5-4-6-15(23)9-14)22(26)29-19-11-16(27-2)10-18(28-3)21(13)19/h4-6,9-11H,7-8,12H2,1-3H3,(H,24,25)

InChI Key

YXDITPHCHJDATR-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=CC(=C12)OC)OC)CC(=O)NCCC3=CC(=CC=C3)F

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCC3=CC(=CC=C3)F

Origin of Product

United States

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